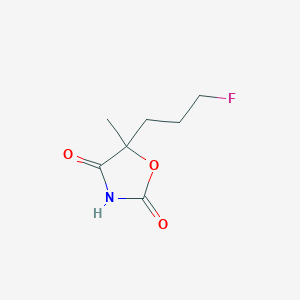
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione (FPOP) is a chemical compound that has gained significant attention in scientific research. It is a derivative of the well-known compound, 2,4-thiazolidinedione, which has been used in the treatment of type 2 diabetes. FPOP has been found to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience. In
Aplicaciones Científicas De Investigación
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has been used in various scientific research applications due to its unique properties. It has been used as a probe to study protein structure and dynamics using mass spectrometry. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can selectively modify solvent-exposed amino acid residues in proteins, allowing for the identification of protein-protein interactions, ligand binding sites, and conformational changes. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has also been used in the study of protein-ligand interactions, protein folding, and stability.
Mecanismo De Acción
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione modifies proteins by adding a fluorine atom to solvent-exposed amino acid residues through a radical mechanism. The fluorine atom can then be detected using mass spectrometry, allowing for the identification of the modified residues. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione selectively modifies residues that are exposed to solvent, providing a snapshot of the protein's conformational state in solution.
Efectos Bioquímicos Y Fisiológicos
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has been shown to have minimal effects on protein function and stability. It has been used to study the conformational changes in proteins upon ligand binding, protein-protein interactions, and protein folding. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has also been used to study the conformational changes in proteins associated with diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione in scientific research has several advantages. It is a simple and efficient method for studying protein structure and dynamics, and it can be used in a wide range of applications. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione is also a non-invasive probe that does not require the use of radioactive or toxic compounds. However, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has some limitations, including its selectivity for solvent-exposed residues, which limits its use in the study of membrane proteins and other proteins with buried residues.
Direcciones Futuras
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has several potential future directions in scientific research. It can be used to study the conformational changes in proteins associated with diseases such as cancer, Alzheimer's, and Parkinson's. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can also be used to study the interactions between proteins and small molecules, providing insights into drug discovery and development. Additionally, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can be used in the study of protein-protein interactions in large protein complexes, providing insights into the mechanisms of cellular processes.
Conclusion
In conclusion, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione is a chemical compound with significant potential in scientific research. It has been used as a probe to study protein structure and dynamics, protein-ligand interactions, and protein folding. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has minimal effects on protein function and stability, making it a non-invasive probe that does not require the use of radioactive or toxic compounds. Despite its limitations, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has several potential future directions in scientific research, including the study of disease-associated conformational changes in proteins and the interactions between proteins and small molecules.
Métodos De Síntesis
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can be synthesized using a simple and efficient method that involves the reaction of 3-fluoropropylamine with 5-methyloxazolidine-2,4-dione in the presence of a base. The reaction yields 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione as a white crystalline solid with a high purity level and good yield. The synthesis method has been optimized to produce high-quality 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione, which is essential for its use in scientific research.
Propiedades
Número CAS |
124315-50-0 |
|---|---|
Nombre del producto |
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione |
Fórmula molecular |
C7H10FNO3 |
Peso molecular |
175.16 g/mol |
Nombre IUPAC |
5-(3-fluoropropyl)-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H10FNO3/c1-7(3-2-4-8)5(10)9-6(11)12-7/h2-4H2,1H3,(H,9,10,11) |
Clave InChI |
GMVPOZTZYFWLHF-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)O1)CCCF |
SMILES canónico |
CC1(C(=O)NC(=O)O1)CCCF |
Sinónimos |
2,4-Oxazolidinedione,5-(3-fluoropropyl)-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



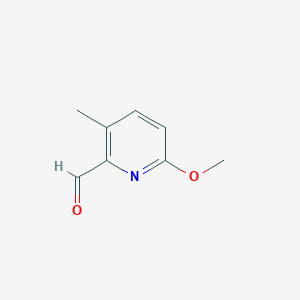
![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)
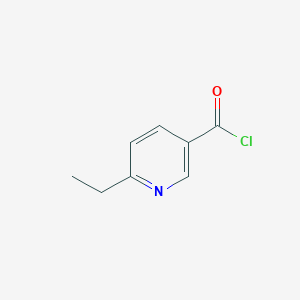
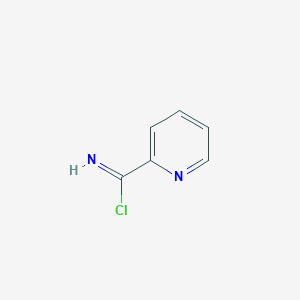
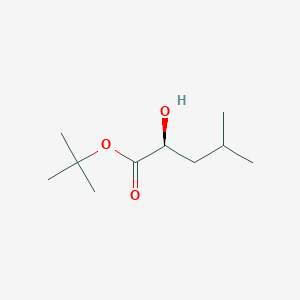
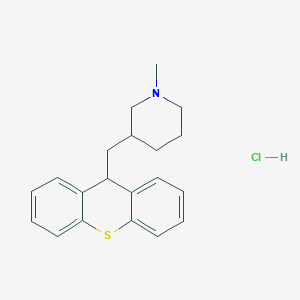
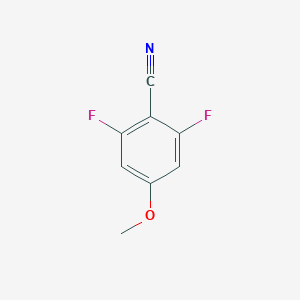
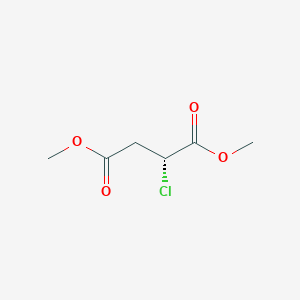
![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)
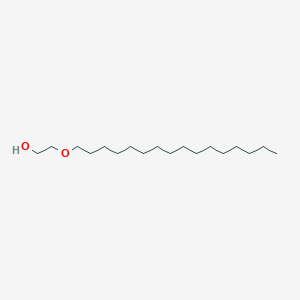
![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
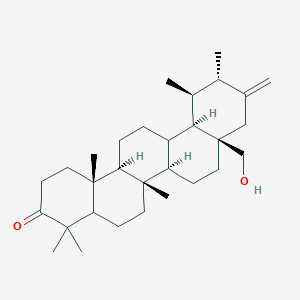
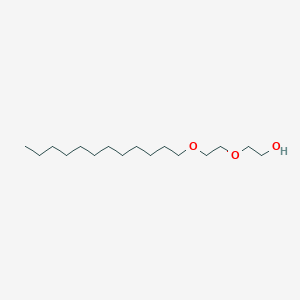
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)